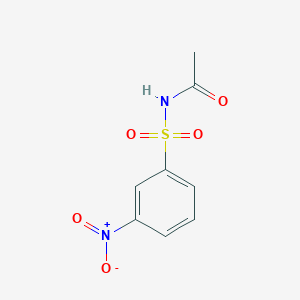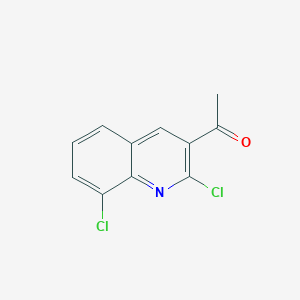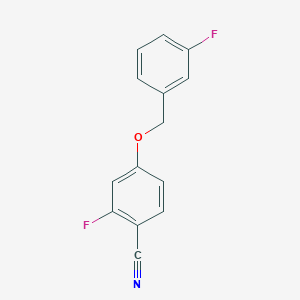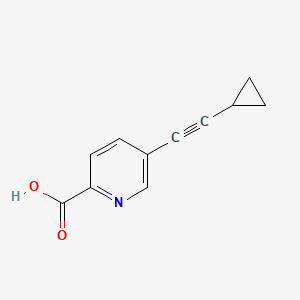
2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate acylating agent, such as ethyl chloroformate, to form the oxadiazole ring. The final step involves the reduction of the ester group to form the ethanol derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, while substitution of the chlorine atom can yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-[5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methanol
- 2-[5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]acetic acid
- 2-[5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]propane .
Uniqueness
What sets 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol apart from similar compounds is its specific substitution pattern and the presence of the ethanol group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H10ClN3O2 |
|---|---|
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
2-[5-(6-chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethanol |
InChI |
InChI=1S/C10H10ClN3O2/c1-6-7(2-3-8(11)12-6)10-13-9(4-5-15)14-16-10/h2-3,15H,4-5H2,1H3 |
Clé InChI |
MCGHIBBVDGIJTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)Cl)C2=NC(=NO2)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1E)-3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1-methyltriaz-1-ene](/img/structure/B8584853.png)

![1-{[(5-Methyl-1,2-oxazol-3-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B8584869.png)
![4-{[(Methylsulfanyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8584877.png)
![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)
![6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B8584893.png)



